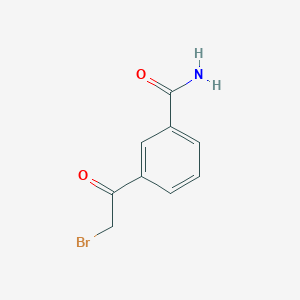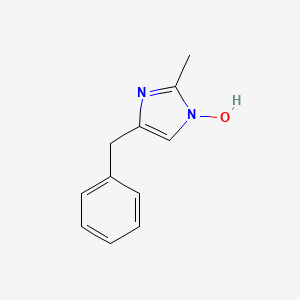
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of a benzylamino group attached to a difluorobut-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate typically involves the reaction of benzylamine with an appropriate difluorobut-2-enoate precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorobut-2-enoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted difluorobut-2-enoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluorobut-2-enoate moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the difluoro substitution.
N-Benzyl-beta-alanine Ethyl Ester: Another benzylamino derivative with different ester functionality.
Uniqueness: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is unique due to the presence of the difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
90185-24-3 |
|---|---|
Molekularformel |
C13H15F2NO2 |
Molekulargewicht |
255.26 g/mol |
IUPAC-Name |
ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-8,13,16H,2,9H2,1H3 |
InChI-Schlüssel |
KWEDGQPRGQWDIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(F)F)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)





![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
